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Compound of Interest

Compound Name: 3,3-Diethyl-2-methylpentane

Cat. No.: B12649785 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note on Current Research: As of late 2025, dedicated combustion studies (including ignition

delay time, flame speed, and detailed chemical kinetic modeling) for 3,3-diethyl-2-
methylpentane are not available in the published literature. The following application notes

and protocols are therefore provided as a prospective guide for researchers intending to

investigate the combustion characteristics of this compound. The methodologies described are

based on established techniques for studying the combustion of other decane isomers and

branched alkanes.

Compound Overview and Properties
3,3-Diethyl-2-methylpentane is a highly branched saturated hydrocarbon and an isomer of

decane (C10H22). Its molecular structure is expected to significantly influence its combustion

behavior, particularly its autoignition characteristics, when compared to linear alkanes like n-

decane. Understanding the combustion of such branched isomers is crucial for developing and

refining chemical kinetic models for surrogate fuels that mimic the complexity of real-world

gasoline and jet fuels.

Table 1: Physical and Chemical Properties of 3,3-Diethyl-2-methylpentane
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Property Value Unit Source

Molecular Formula C₁₀H₂₂ - --INVALID-LINK--[1]

Molecular Weight 142.28 g/mol --INVALID-LINK--[1]

IUPAC Name
3,3-diethyl-2-

methylpentane
- --INVALID-LINK--[1]

CAS Number 52897-16-2 - --INVALID-LINK--[2]

Boiling Point 174 °C --INVALID-LINK--[3]

Enthalpy of

Vaporization (ΔvapH°)
47.3 kJ/mol --INVALID-LINK--[4]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

33.72 kJ/mol --INVALID-LINK--[5]

Standard Enthalpy of

Formation (Gas,

ΔfH°gas)

-263.76 kJ/mol --INVALID-LINK--[5]

Complete Combustion Reaction
The balanced chemical equation for the complete combustion of 3,3-diethyl-2-methylpentane
in the presence of excess oxygen is as follows:

2C₁₀H₂₂ + 31O₂ → 20CO₂ + 22H₂O[6][7][8]

This stoichiometric relationship is fundamental for preparing fuel-oxidizer mixtures for the

experimental protocols outlined below.

Experimental Protocols for Combustion
Characterization
To characterize the combustion properties of 3,3-diethyl-2-methylpentane, two primary

experimental apparatus are recommended: the Shock Tube for high-temperature ignition delay
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measurements and the Rapid Compression Machine for low-to-intermediate temperature

autoignition studies.

Protocol for High-Temperature Ignition Delay Time
Measurement using a Shock Tube
Objective: To measure the ignition delay time (IDT) of 3,3-diethyl-2-methylpentane/air

mixtures at high temperatures (typically > 1000 K) and various pressures. IDT is a critical

parameter for validating chemical kinetic models.[9]

Apparatus: High-pressure shock tube.

Methodology:

Mixture Preparation:

Gaseous fuel/oxidizer mixtures are prepared manometrically in a mixing tank.

For liquid fuels like 3,3-diethyl-2-methylpentane, an aerosol suspension method is

employed. The fuel is atomized into fine droplets (typically 2-5 µm Sauter mean diameter)

within the driven section of the shock tube to ensure a homogeneous mixture with the

oxidizer (e.g., air).[10]

Mixtures are prepared for a range of equivalence ratios (Φ), typically from fuel-lean (Φ =

0.5) to fuel-rich (Φ = 2.0).

Shock Tube Operation:

The driven section is filled with the prepared fuel/oxidizer mixture to a specific initial

pressure.

The driver section is filled with a high-pressure driver gas (e.g., helium).[10]

The diaphragm separating the two sections is ruptured, generating a shock wave that

propagates through the driven section, heating and compressing the test gas.
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The incident shock wave reflects off the end wall, further compressing and heating the gas

to the desired test conditions (T₅, P₅).

Data Acquisition:

Pressure transducers mounted along the shock tube measure the shock wave velocity,

which is used to calculate the post-reflection temperature and pressure.

A pressure transducer at the end wall records the pressure history of the reacting mixture.

Optical diagnostics, such as a photomultiplier tube with appropriate filters, are used to

detect chemiluminescence from specific radicals (e.g., OH* at 307 nm) which signifies the

onset of ignition.[9]

Ignition Delay Time Definition:

The ignition delay time is defined as the time interval between the arrival of the reflected

shock wave at the end wall and the onset of ignition.[9] This is typically determined by the

time of the maximum rate of pressure rise or the sharp increase in the OH* emission

signal.

Protocol for Low-to-Intermediate Temperature
Autoignition Study using a Rapid Compression Machine
(RCM)
Objective: To investigate the autoignition behavior of 3,3-diethyl-2-methylpentane, including

two-stage ignition and the negative temperature coefficient (NTC) region, under conditions

relevant to internal combustion engines (typically 600-1100 K).[11]

Apparatus: Rapid Compression Machine.

Methodology:

Mixture Preparation:

A homogeneous mixture of 3,3-diethyl-2-methylpentane vapor and an oxidizer (e.g.,

synthetic air) is prepared in a heated mixing vessel. The partial pressure of the fuel is kept
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below its saturation vapor pressure at the mixing temperature to prevent condensation.

The mixture is allowed to homogenize for a sufficient period before being introduced into

the RCM reaction chamber.

RCM Operation:

The reaction chamber is evacuated and then filled with the prepared gas mixture to a

predetermined initial pressure and temperature.

The piston(s) are rapidly driven to compress the gas, typically in under 20 ms, to a target

pressure (Pc) and temperature (Tc) at the end of compression (EOC).[12]

The piston is then held in place, creating a constant volume reactor for the subsequent

autoignition process.

Data Acquisition:

A dynamic pressure transducer within the reaction chamber records the pressure-time

history during and after compression.[13]

The compressed temperature (Tc) at EOC is calculated from the measured pressure (Pc),

the initial conditions (Pi, Ti), and the specific heat ratio of the mixture, assuming an

adiabatic core.[12]

Ignition Delay Time Definition:

The total ignition delay time is the time from the end of compression to the point of

maximum pressure rise during the main ignition event.

For two-stage ignition, the first-stage ignition delay is also recorded, corresponding to the

initial, smaller pressure rise.[11]

Visualization of Research Workflow
The following diagram illustrates a typical workflow for a comprehensive combustion study of a

novel fuel like 3,3-diethyl-2-methylpentane, from initial characterization to the development of

a validated chemical kinetic model.
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Caption: Workflow for experimental and modeling studies of a novel fuel.
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combustion-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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